This compound is often sourced from various chemical suppliers and is classified as an organic compound with significant relevance in pharmaceutical research. The compound's CAS number is 1779724-15-0, and it has been studied for its role as an allosteric inhibitor of SHP2, a protein involved in numerous cell signaling pathways, indicating its potential therapeutic applications in cancer and metabolic disorders .
The synthesis of 8-Methyl-8-azaspiro[4.5]decan-2-amine typically involves several organic reactions that form the spirocyclic structure. A common synthetic route includes the reaction of tetrahydropyran derivatives with appropriate halides or other electrophiles under controlled conditions.
The molecular structure of 8-Methyl-8-azaspiro[4.5]decan-2-amine features a spirocyclic arrangement that contributes to its unique reactivity and interaction with biological systems. The nitrogen atom's placement within the spiro framework plays a crucial role in its chemical behavior.
8-Methyl-8-azaspiro[4.5]decan-2-amine can undergo various chemical reactions:
Common reagents for these reactions include:
8-Methyl-8-azaspiro[4.5]decan-2-amine acts as an allosteric inhibitor of SHP2, modulating protein function by binding to sites distinct from the active site. This mechanism allows for selective therapeutic effects, potentially offering advantages over traditional inhibitors that directly block substrate binding.
The interaction studies indicate that this compound alters the activity of proteins involved in cell signaling without directly inhibiting their active sites, which could lead to fewer side effects in therapeutic applications .
The physical properties of 8-Methyl-8-azaspiro[4.5]decan-2-amine include:
Key chemical properties include:
The compound exhibits high gastrointestinal absorption, making it suitable for oral administration in potential therapeutic applications .
8-Methyl-8-azaspiro[4.5]decan-2-amine has diverse applications in scientific research:
The versatility of this compound highlights its importance in both academic research and industrial contexts, paving the way for future studies aimed at exploring its full therapeutic potential .
The 8-methyl-8-azaspiro[4.5]decan-2-amine scaffold serves as a critical structural motif in allosteric inhibitors of Src Homology 2 domain-containing phosphatase 2 (SHP2). This compound’s spirocyclic architecture enables high-affinity binding at the interface between the N-terminal SH2 (N-SH2) and protein tyrosine phosphatase (PTP) domains of SHP2. In its inactive state, SHP2 adopts a closed conformation where the N-SH2 domain occludes the catalytic PTP site. The 8-methyl-8-azaspiro[4.5]decan-2-amine moiety binds within a hydrophobic pocket formed at this interdomain interface, stabilizing the autoinhibited conformation through key interactions:
This binding mechanism effectively locks SHP2 in its closed conformation, inhibiting phosphatase activation downstream of growth factor receptors and oncogenic drivers. X-ray crystallographic studies of analogues like IACS-15414 (which incorporates this scaffold) confirm deep penetration into the allosteric pocket, displacing structural water molecules and increasing complex stability [3].
Table 1: Structural Interactions of 8-Methyl-8-azaspiro[4.5]decan-2-amine Derivatives with SHP2
Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Role in SHP2 Inhibition |
---|---|---|---|
Glu249 | H-bonding | -3.8 | Anchors primary amine group |
Phe113 | π-alkyl stacking | -2.5 | Stabilizes spirocyclic core |
Ile282 | Hydrophobic contact | -1.9 | Enhances binding specificity |
Met125 | Van der Waals | -1.4 | Prevents N-SH2 displacement |
The 8-methyl-8-azaspiro[4.5]decan-2-amine scaffold demonstrates distinct pharmacological advantages over earlier spirocyclic SHP2 inhibitors:
Table 2: Comparative Profile of Spirocyclic SHP2 Inhibitors
Parameter | SHP099 | PB17-036-01 | IACS-15414 (8-Methyl Derivative) |
---|---|---|---|
IC₅₀ (SHP2) | 70 nM | 35 nM | 12 nM |
PTP1B Selectivity | 15-fold | 40-fold | >100-fold |
Passive Permeability (Papp, ×10⁻⁶ cm/s) | 8.2 | 15.7 | 22.3 |
Oral Bioavailability (Rat) | 32% | 45% | 84% |
hERG IC₅₀ | 18 μM | 25 μM | >100 μM |
The 8-methyl-8-azaspiro[4.5]decan-2-amine-based inhibitors exert profound effects on oncogenic signaling by targeting SHP2's role in RAS activation. SHP2 dephosphorylates specific phosphotyrosine residues on scaffolding proteins like GAB1/2, facilitating GRB2-SOS complex recruitment to the plasma membrane and subsequent RAS-GTP loading. By inhibiting SHP2 phosphatase activity:
Beyond direct RAS/MAPK inhibition, 8-methyl-8-azaspiro[4.5]decan-2-amine derivatives modulate tumor immune evasion pathways:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1